molecular formula C20H17FN4O5S B2708783 N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 872614-01-2

N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No. B2708783
CAS RN: 872614-01-2
M. Wt: 444.44
InChI Key: MIQPWZQEFMDFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide” is a complex organic molecule. It contains a dihydrobenzodioxin core, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . The molecule also contains an oxadiazole ring, a sulfur atom, and a fluorobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and functional groups. The crystal structure of similar compounds has been reported , but the specific crystal structure of this compound is not available in the retrieved data.

Scientific Research Applications

  • Antitumor and Cytotoxic Properties The 1,3,4-oxadiazole scaffold present in this compound has been associated with cytotoxic properties. Researchers have explored related oxadiazole derivatives for their potential antitumor activity. Investigating the impact of this compound on cancer cells and its mechanism of action could provide valuable insights for cancer therapy.
  • Dioxin-Like Toxicity and Environmental Analysis

    • The compound contains a dihydrobenzo[b][1,4]dioxin moiety, which is structurally related to polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These compounds are highly toxic and persistent environmental pollutants .

    Synthesis and Structural Characterization

    • Researchers have synthesized the compound using various chemical reactions, including alkylation, azidation, and Curtius rearrangement .
    • Its crystal structure has been determined, providing insights into its three-dimensional arrangement and intermolecular interactions . Further studies can explore its stability, solubility, and reactivity.

properties

IUPAC Name

N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O5S/c21-13-3-1-12(2-4-13)19(27)22-10-18-24-25-20(30-18)31-11-17(26)23-14-5-6-15-16(9-14)29-8-7-28-15/h1-6,9H,7-8,10-11H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPWZQEFMDFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

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